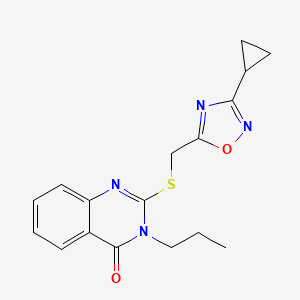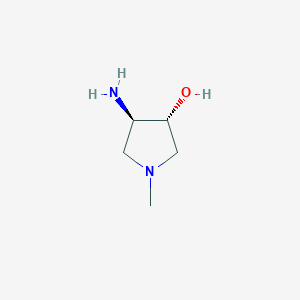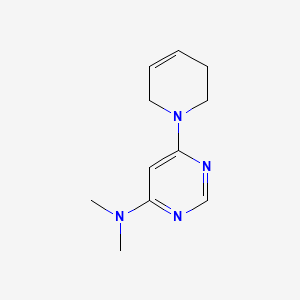
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as 'compound X' and has been the subject of numerous studies to evaluate its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that this compound may act by regulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases. In addition, this compound has been found to modulate the expression of certain genes such as tumor necrosis factor-alpha and interleukin-1beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine in lab experiments is its unique properties, which make it an ideal candidate for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine. One of the future directions is to evaluate its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another future direction is to study its potential applications in drug delivery systems and as a diagnostic tool for various diseases. Finally, future research could focus on developing new synthetic methods for producing this compound and its derivatives.
Métodos De Síntesis
The synthesis of 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine involves several steps. The first step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction produces the intermediate compound, which is then reacted with 2,3-dihydro-1H-pyridine in the presence of a base such as potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been evaluated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
6-(3,6-dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)10-8-11(13-9-12-10)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMSBHJJZTNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



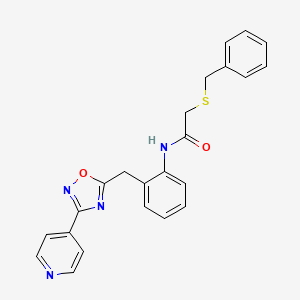
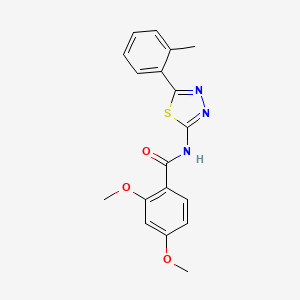

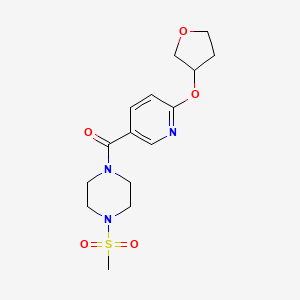
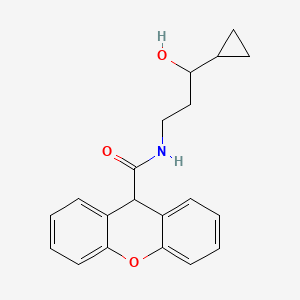
![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)


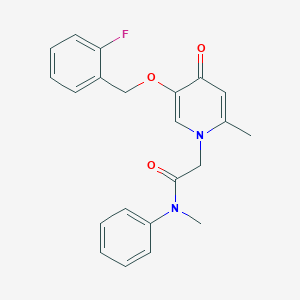
![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
